molecular formula C26H24Cl2F2N2O4S B10832854 Aminoazetidine derivative 5

Aminoazetidine derivative 5

Cat. No.: B10832854
M. Wt: 569.4 g/mol
InChI Key: LOJPJQZCZJCZBS-UHFFFAOYSA-N
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Description

Aminoazetidine derivative 5 is a heterocyclic compound containing a four-membered ring with one nitrogen atom Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminoazetidine derivative 5 typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods: Industrial production methods for aminoazetidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Aminoazetidine derivative 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of azetidine-3-one derivatives.

    Reduction: Formation of azetidine-3-amine derivatives.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Aminoazetidine derivative 5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminoazetidine derivative 5 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    3-Aminoazetidine: A related compound with similar structural features but different reactivity and applications.

    Azetidine-3-one: Another azetidine derivative with distinct chemical properties and uses.

    Azetidine-3-amine: A compound with similar reactivity but different biological activities.

Uniqueness: Aminoazetidine derivative 5 is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H24Cl2F2N2O4S

Molecular Weight

569.4 g/mol

IUPAC Name

ethyl 1-[bis(4-chlorophenyl)methyl]-3-(3,5-difluoro-N-methylsulfonylanilino)azetidine-2-carboxylate

InChI

InChI=1S/C26H24Cl2F2N2O4S/c1-3-36-26(33)25-23(32(37(2,34)35)22-13-20(29)12-21(30)14-22)15-31(25)24(16-4-8-18(27)9-5-16)17-6-10-19(28)11-7-17/h4-14,23-25H,3,15H2,1-2H3

InChI Key

LOJPJQZCZJCZBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)N(C4=CC(=CC(=C4)F)F)S(=O)(=O)C

Origin of Product

United States

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